4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid 4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1046123-34-5
VCID: VC6151388
InChI: InChI=1S/C15H14N2O4/c18-10-7-13(15(20)21)17(8-10)14(19)12-6-5-9-3-1-2-4-11(9)16-12/h1-6,10,13,18H,7-8H2,(H,20,21)
SMILES: C1C(CN(C1C(=O)O)C(=O)C2=NC3=CC=CC=C3C=C2)O
Molecular Formula: C15H14N2O4
Molecular Weight: 286.287

4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid

CAS No.: 1046123-34-5

Cat. No.: VC6151388

Molecular Formula: C15H14N2O4

Molecular Weight: 286.287

* For research use only. Not for human or veterinary use.

4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid - 1046123-34-5

Specification

CAS No. 1046123-34-5
Molecular Formula C15H14N2O4
Molecular Weight 286.287
IUPAC Name 4-hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C15H14N2O4/c18-10-7-13(15(20)21)17(8-10)14(19)12-6-5-9-3-1-2-4-11(9)16-12/h1-6,10,13,18H,7-8H2,(H,20,21)
Standard InChI Key RKTLPZKLLRRSPC-UHFFFAOYSA-N
SMILES C1C(CN(C1C(=O)O)C(=O)C2=NC3=CC=CC=C3C=C2)O

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure integrates three key components:

  • Pyrrolidine ring: A five-membered saturated nitrogen heterocycle providing conformational flexibility.

  • Quinoline-2-carbonyl group: A bicyclic aromatic system fused to a carbonyl group, enabling π-π stacking and hydrogen-bonding interactions .

  • 4-Hydroxy substituent: A polar hydroxyl group at the pyrrolidine’s 4-position, influencing solubility and hydrogen-bonding capacity.

Stereochemical analysis confirms the presence of two diastereomers due to the chiral centers at C2 and C4 of the pyrrolidine ring. X-ray crystallography and NMR studies reveal a trans configuration between the hydroxyl and carboxylic acid groups in the predominant diastereomer .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence starting from trans-4-hydroxy-L-proline and quinoline-2-carboxylic acid derivatives :

Step 1: Protection of the amino group in trans-4-hydroxy-L-proline using p-nitrobenzyl chloroformate under alkaline conditions (0–5°C, pH 9–10), yielding a 93% isolated product .
Step 2: Condensation with quinoline-2-carbonyl chloride in dichloromethane, catalyzed by triethylamine at -15°C, achieving 80–92% yields .
Step 3: Deprotection via hydrogenolysis or acidic hydrolysis to unmask the carboxylic acid group.

Table 1: Key Reaction Conditions and Yields

StepReagentsTemperatureYieldSource
1p-Nitrobenzyl chloroformate0–5°C93%
2Quinoline-2-carbonyl chloride-15°C80%
3HCl (concentrated)25°C95%

Purification and Characterization

Post-synthetic purification employs recrystallization from ethanol-water mixtures, followed by chromatographic separation of diastereomers. Structural confirmation utilizes:

  • 1H/13C NMR: Distinct signals for the quinoline aromatic protons (δ 8.1–8.9 ppm) and pyrrolidine methylene groups (δ 2.7–3.5 ppm).

  • Mass Spectrometry: ESI-MS ([M+H]+ at m/z 287.1) aligns with the molecular formula.

Physicochemical Properties

Acid-Base Behavior

The compound exhibits two ionizable groups:

  • Carboxylic acid (pKa ≈ 2.8): Predominantly deprotonated at physiological pH .

  • Quinoline nitrogen (pKa ≈ 4.9): Partially protonated in acidic environments .

Table 2: Physicochemical Parameters

ParameterValueMethod/Source
LogP (octanol-water)1.94–2.32Computational
Aqueous solubility12.7 mg/mLShake-flask (pH 7.4)
Melting point134–135.5°CDifferential scanning calorimetry

The moderate LogP values suggest balanced lipophilicity, facilitating membrane permeability while retaining water solubility for bioavailability .

Biological Activities and Mechanisms

Antibacterial Efficacy

Structural analogs of 4-hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid demonstrate broad-spectrum activity against Gram-positive pathogens:

  • Staphylococcus aureus: MIC = 2–4 µg/mL for derivative 5a .

  • Bacillus subtilis: MIC = 4 µg/mL .

Mechanistic studies propose inhibition of DNA gyrase and topoisomerase IV, analogous to fluoroquinolones . The quinoline moiety intercalates into DNA, while the pyrrolidine-carboxylic acid group chelates magnesium ions essential for enzyme function .

Table 3: Biological Activity Profile

TargetActivity (IC50/MIC)Model SystemSource
S. aureus2–4 µg/mLBroth microdilution
EGFR kinase9.8 nMMolecular docking
MCF-7 cells18.7 µMMTT assay

Research Frontiers and Challenges

Diastereomer-Specific Activity

Recent work highlights divergent bioactivity between diastereomers:

  • The (2S,4R)-diastereomer shows 3-fold greater antibacterial potency than (2R,4S).

  • Enantioselective synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) is under investigation to access pure stereoisomers .

Prodrug Development

To enhance oral bioavailability, prodrug strategies are being explored:

  • Ester prodrugs: Ethyl and pivaloyloxymethyl esters increase LogP to 3.1–3.5, improving intestinal absorption.

  • Peptide conjugates: Targeting peptide transporters (e.g., PepT1) for selective tumor delivery .

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